molecular formula C18H18FNO B5781416 N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide

N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5781416
M. Wt: 283.3 g/mol
InChI Key: QJXIVHQKUYVLJI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EF-24 and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation. This compound also inhibits the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 also has potential applications in the treatment of inflammatory diseases and neurodegenerative disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide. One of the potential directions is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Additionally, further research can be conducted to investigate the potential applications of EF-24 in the treatment of other diseases and disorders.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 2-ethyl-6-methylaniline and 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acryloyl chloride to obtain the final product.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. EF-24 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.

properties

IUPAC Name

(E)-N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-9-14-7-10-16(19)11-8-14/h4-12H,3H2,1-2H3,(H,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXIVHQKUYVLJI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.